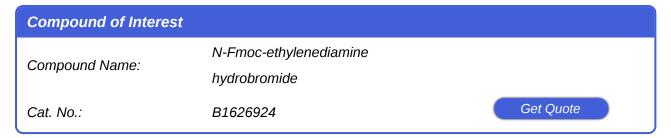


N-Fmoc-ethylenediamine hydrobromide chemical properties

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An In-depth Technical Guide to N-Fmoc-ethylenediamine Hydrobromide

Introduction

N-(9-Fluorenylmethoxycarbonyl)-ethylenediamine hydrobromide is a crucial bifunctional linker and building block in organic synthesis, particularly in peptide chemistry, drug development, and bioconjugation.[1][2][3] Its structure features a primary amine at one terminus and an amine protected by a base-labile Fmoc group at the other.[3] This configuration allows for sequential and site-specific modifications. The hydrobromide salt form enhances the compound's stability and handling. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

N-Fmoc-ethylenediamine hydrobromide is a solid, protected diamine building block. Its key properties are summarized below for easy reference.



Property	Value	Citations
Synonyms	9-Fluorenylmethyl N-(2- aminoethyl)carbamate hydrobromide, N-Fmoc-1,2- diaminoethane hydrobromide	[4][5][6]
CAS Number	352351-55-4	[4][5][6]
Molecular Formula	C17H18N2O2 · HBr	[4]
Molecular Weight	363.25 g/mol	[4][5]
Appearance	Solid, powder	[4][5][6][7]
Purity	≥98.0% (AT)	[4][5][6]
Melting Point	~165 °C (decomposes)	[4][5][6]
Solubility	Soluble in DMF.[2][8] Challenges with precipitation have been noted in solvents like NMP, DCM, and DMF after a short period, particularly after neutralization of the salt.[9]	
Storage	2-8°C	- [4][5][6]
InChI Key	KZRZVRGZNSCCBV- UHFFFAOYSA-N	[4][5][6]

Applications in Synthesis

N-Fmoc-ethylenediamine hydrobromide serves as a key intermediate in various synthetic strategies.[1] It is frequently used as a cross-linking reagent and a spacer in peptide synthesis. [7]

Use as a Bifunctional Linker

The molecule's primary utility comes from its bifunctional nature. The free primary amine can undergo nucleophilic attack, for instance, reacting with an activated carboxylic acid to form an



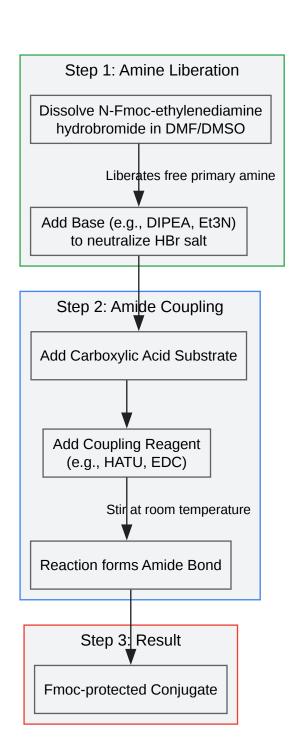


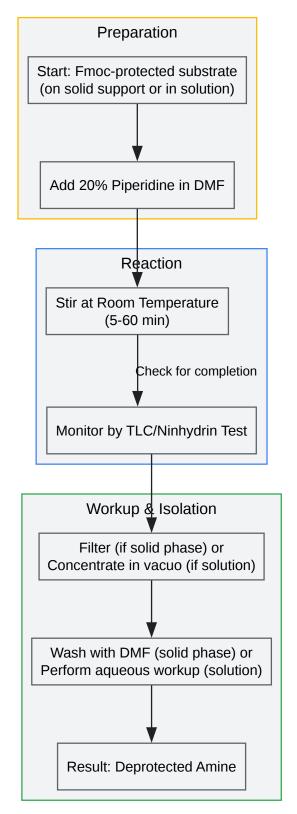


amide bond. The other end remains protected by the Fmoc group, which can be removed at a later stage to expose a new primary amine for further conjugation.[3]

To use the linker in a coupling reaction with a carboxylic acid, the hydrobromide salt must first be neutralized with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) to liberate the free primary amine.[10] Subsequently, a coupling reagent is introduced to facilitate amide bond formation. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), diisopropylcarbodiimide (DIC), dicyclohexylcarbodiimide (DCC), or uronium-based reagents like HATU.[10] These reactions are typically performed in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[10]







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